5-(p-Hydroxybenzyl)-uracil
Description
Significance of Pyrimidine (B1678525) Derivatives in Drug Discovery
Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that are of immense interest in drug discovery. nih.gov As essential constituents of nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) and riboflavin, and other vital biomolecules, pyrimidines play a crucial role in numerous biological processes. nih.govwisdomlib.orgresearchgate.net This inherent biological relevance allows pyrimidine-based molecules to readily interact with various enzymes and cellular components, making them attractive candidates for therapeutic intervention. nih.gov
The pyrimidine core is synthetically versatile, allowing for structural modifications at multiple positions (2, 4, 5, and 6), which enables the creation of large and diverse chemical libraries for drug screening. mdpi.com This has led to the development of a wide array of clinically successful drugs with activities spanning from anticancer and antiviral to antibacterial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.com The continued exploration of pyrimidine scaffolds is driven by the need to address emerging diseases and overcome drug resistance. nih.gov
Overview of Biologically Active 5-Substituted Uracil (B121893) Derivatives
Among the various pyrimidine derivatives, those with substitutions at the 5-position of the uracil ring have garnered significant attention for their broad spectrum of biological activities. mdpi.comnih.gov The modification at this position has proven to be a highly effective strategy for developing potent and selective therapeutic agents. researchgate.net
Historically, 5-substituted uracils have been pivotal in antiviral and anticancer chemotherapy. researchgate.netbeilstein-journals.org A landmark example is 5-fluorouracil (B62378), a well-established anticancer drug used in the treatment of various solid tumors. researchgate.net In the antiviral domain, compounds like 5-iodo-2'-deoxyuridine and 5-bromovinyl-2'-deoxyuridine (Brivudine) have been instrumental in combating herpes simplex virus (HSV) infections. mdpi.combeilstein-journals.org
Research has expanded to show that 5-substituted uracil derivatives can inhibit a wide range of pathogens, including human immunodeficiency virus (HIV), mycobacteria, and other viruses, through diverse mechanisms of action. mdpi.comnih.gov For instance, certain 1-benzyl-5-phenylaminouracil derivatives act as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV). mdpi.com The introduction of various functional groups at the 5-position, such as aryl, aryloxy, and arylthio groups, has been explored to enhance biological activity and target specificity. researchgate.net
Rationale for Academic Investigation into 5-(p-Hydroxybenzyl)-uracil
The academic pursuit of this compound, also known as 5-(4-Hydroxybenzyl)uracil, is rooted in several key scientific considerations. google.comchemicalbook.com A primary driver is its identity as a biosynthetic precursor to coenzyme F420, a redox cofactor essential for various metabolic pathways in methanogenic archaea and many bacteria, including Mycobacterium tuberculosis. ebi.ac.uk
Specifically, the enzyme 5-amino-6-(D-ribitylamino)uracil-L-tyrosine 4-hydroxyphenyl transferase (CofH) catalyzes the formation of 5-amino-5-(4-hydroxybenzyl)-6-(D-ribitylimino)-5,6-dihydrouracil from 5-amino-6-(D-ribitylamino)uracil and L-tyrosine. uniprot.orguniprot.org This intermediate is a crucial step in the biosynthesis of the deazaflavin core of F420. ebi.ac.uk Understanding the structure and reactivity of this compound and its derivatives provides insight into this unique enzymatic mechanism and may offer avenues for developing novel antibiotics that target the F420 biosynthetic pathway.
Furthermore, the synthesis of various uracil derivatives bearing benzyl (B1604629) groups at different positions has been a fruitful area of research for developing new therapeutic agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govresearchgate.net The exploration of a p-hydroxybenzyl substituent at the 5-position fits within this broader research paradigm, aiming to understand how this specific structural motif influences biological activity. The hydroxyl group offers a potential site for further modification and can participate in hydrogen bonding interactions within biological targets, potentially leading to enhanced potency or a novel mechanism of action.
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIUTNZUFHGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309993 | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17187-50-7 | |
| Record name | Uracil, 5-(p-hydroxybenzyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 P Hydroxybenzyl Uracil and Analogues
Strategies for Regioselective Functionalization at the Uracil (B121893) C-5 Position
The C-5 position of the uracil ring is a prime target for structural modifications as it does not directly participate in Watson-Crick base pairing. rsc.orgnih.gov This allows for the introduction of various substituents to modulate the biological activity of the resulting compounds.
Direct C-5 Functionalization Approaches
Direct functionalization of the uracil C-5 position offers an efficient and atom-economical route to modified uracils. nih.gov Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, the direct C-H olefination of unprotected uridine (B1682114) and its analogues can be achieved using a palladium catalyst, providing a straightforward method to introduce alkenyl groups at the C-5 position without the need for pre-functionalization. nih.gov This approach has been utilized to synthesize various C5-alkenylated uridine analogues. nih.gov
Another direct approach involves the palladium-catalyzed cross-dehydrogenative coupling between uracils and alkenes. rsc.orgnih.gov This method allows for the regioselective formation of 5-alkenyluracils. rsc.orgnih.gov The reaction is believed to proceed through an electrophilic palladation pathway where the nucleophilic C-5 position of uracil is attacked by a Pd(II) species. rsc.orgnih.gov
Furthermore, copper-catalyzed direct C-H thiolation and thiocyanation of uracils at the C-5 position have been developed, offering a route to thio-substituted uracil derivatives. researchgate.net These reactions typically utilize a co-oxidant and proceed under relatively mild conditions. researchgate.net
Recent advancements also include the use of hypervalent iodine reagents for the umpolung functionalization at the C-5 position, enabling metal-free sulfenylation and amination. acs.org
Precursor-Based Synthesis Routes (e.g., from 5-aminouracil)
Precursor-based routes provide an alternative and often necessary strategy for the synthesis of complex uracil derivatives. 5-Aminouracil (B160950) is a versatile precursor for a variety of C-5 substituted uracils. nih.govresearchgate.netnih.govnih.gov For example, 5-aminouracil can be condensed with aldehydes and thioglycolic acid in a one-pot, three-component reaction to synthesize N-uracil-thiazolidinones. researchgate.net Similarly, reaction with isothiocyanates yields thiourea (B124793) derivatives of uracil. nih.gov
The synthesis of 1-[4-(phenoxy)benzyl]-5-aminouracil derivatives has been accomplished by condensing 5-amino-2,4-bis(trimethylsilyloxy)pyrimidine with the corresponding 4-(phenoxy)benzyl bromides. nih.gov This highlights the utility of silylated intermediates in facilitating the reaction.
Another example involves the synthesis of 5-nitro-6-aminouracils, which can be subsequently reduced to 5,6-diaminouracils, versatile building blocks for further functionalization. rsc.org The synthesis of 5-amino-6-alkylaminouracils has been achieved through this pathway. rsc.org
Introduction of the p-Hydroxybenzyl Moiety
The introduction of the p-hydroxybenzyl group is a critical step in the synthesis of the target compound. This can be achieved through various coupling reactions or by starting with a pre-functionalized p-hydroxybenzyl precursor.
Coupling Reactions for Benzyl (B1604629) Attachment
Palladium-catalyzed cross-coupling reactions are widely employed for the formation of C-C bonds. The Suzuki-Miyaura coupling, for instance, can be used to couple 5-halouracil derivatives with arylboronic acids to introduce aryl groups at the C-5 position. researchgate.net Similarly, Stille coupling of 5-iodouracil (B140508) derivatives with organostannanes is another effective method. nih.gov
Direct arylation of 5-halouracils with arenes, promoted by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), offers a more direct route, avoiding the need for pre-synthesized organometallic reagents. acs.org
Derivatization from p-Hydroxybenzyl Precursors
Starting with a p-hydroxybenzyl precursor is another common strategy. For example, 1-(4-hydroxybenzyl)-substituted uracil derivatives have been synthesized from 6-chloro-3-(3,5-dimethylbenzyl)uracil by alkylation with 4-acetoxybenzyl alcohol followed by deprotection. nih.gov
A process for preparing 5-(4-hydroxybenzyl)uracil has been described involving the reaction of an alkali formyl acetic acid alkyl ester with thiourea, followed by reaction with hydrogen peroxide and subsequent acidification. google.com
Synthesis of Key Intermediates and Related Benzylic Uracil Structures
The synthesis of various key intermediates is crucial for the construction of the final target molecule. These intermediates often involve pre-functionalized uracil or benzyl moieties.
The synthesis of 1-benzyl-5-aminouracil derivatives has been reported, which are structurally similar to the target compound and exhibit biological activity. nih.gov The synthesis of 5-benzyl-1-(2-hydroxyethoxymethyl)uracil has been achieved by coupling the bis(trimethylsilyl) derivative of 5-benzyluracil (B1204335) with 2-acetoxyethoxymethyl bromide, followed by deprotection. tandfonline.com
The synthesis of 5-aryl, alkenyl, and alkynyl substituted uracil derivatives often involves the coupling of a pre-functionalized uracil, such as 5-iodouracil, with various unsaturated partners using transition metal catalysts. nih.gov
Table of Synthetic Reactions for C-5 Functionalization of Uracil
| Reaction Type | Reagents and Conditions | Product Type |
| Pd-catalyzed C-H Olefination nih.gov | Pd catalyst, unprotected uridine/analogues, alkenyl group source | C5-alkenylated uridines |
| Pd-catalyzed Cross-Dehydrogenative Coupling rsc.orgnih.gov | Pd(OAc)₂, AgOAc, PivOH, DMF | 5-Alkenyluracils |
| Cu-catalyzed C-H Thiolation/Thiocyanation researchgate.net | Cu catalyst, disulfide/NH₄SCN, co-oxidant | 5-Thio/thiocyanato-uracils |
| Umpolung Functionalization acs.org | Uracil-based hypervalent iodine reagents | 5-Sulfenyl/amino-uracils |
| Three-Component Reaction researchgate.net | 5-Aminouracil, aldehyde, thioglycolic acid | N-Uracil-thiazolidinones |
| Suzuki-Miyaura Coupling researchgate.net | 5-Halouracil, arylboronic acid, Pd catalyst | 5-Aryluracils |
| Stille Coupling nih.gov | 5-Iodouracil, organostannane, Pd catalyst | 5-Aryl/alkenyl/alkynyl-uracils |
| TBAF-Promoted Direct Arylation acs.org | 5-Halouracil, arene, Pd catalyst, TBAF | 5-Aryluracils |
Advanced Synthetic Strategies for Complex 5-(p-Hydroxybenzyl)-uracil Architectures
The construction of complex molecules based on the this compound scaffold often requires sophisticated synthetic approaches. These strategies are designed to allow for the precise introduction of various functional groups and the formation of intricate molecular frameworks.
Multi-Step Synthesis Pathways
Multi-step synthesis is a cornerstone for creating structurally diverse this compound analogues. These pathways often begin with readily available starting materials and proceed through a series of chemical transformations to build the target molecule.
A common approach involves the modification of the uracil ring at various positions, such as N(1), N(3), C(5), and C(6), to introduce different substituents. researchgate.net For instance, a series of 5-substituted uracil derivatives have been synthesized starting from 5-bromoacetyluracil and 5-formyluracil. nih.gov These intermediates allow for the introduction of a variety of functional groups, including glycolyl, glycyl, N,N-dimethylglycyl, imidazolyl, and amino-thiazolyl moieties. nih.gov
Another strategy involves the construction of the uracil ring itself as part of the synthetic sequence. This can be achieved through cyclization reactions of appropriately substituted precursors. acs.org For example, a divergent synthesis strategy has been developed for 5-sulfonyl-substituted uracil derivatives, which allows for the creation of a library of chemically diverse compounds. acs.org
The synthesis of more complex architectures may involve the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with substituted salicylaldehydes, followed by reduction to yield uracil-appended benzylic amines. This method has been used to produce a series of novel compounds with potential biological activities.
Green Chemistry Approaches in Uracil Derivatization
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. mdpi.comrsc.org Green chemistry principles are being increasingly applied to the synthesis of uracil derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.com
One such approach is the use of microwave-assisted synthesis. mdpi.com This technique can significantly shorten reaction times, increase product yields, and simplify purification procedures compared to conventional heating methods. mdpi.com The reduction in solvent volume also contributes to the environmental sustainability of the process. mdpi.com
Another green chemistry strategy is the use of less toxic and inexpensive reagents. acs.org For example, a diversity-oriented synthesis of 5-sulfone-substituted uracils has been established using non-toxic and readily available starting materials. acs.org This approach also avoids the use of protecting groups, further simplifying the synthetic process. acs.org
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key aspect of green chemistry. This approach can reduce the number of purification steps and minimize solvent usage.
Characterization Techniques for Structural Elucidation of Novel Compounds
The unambiguous determination of the structure of newly synthesized this compound analogues is crucial for understanding their chemical properties and biological activities. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its elemental composition. nist.govnih.govnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of a novel compound. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netijaers.commdpi.comnist.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. researchgate.net For example, the IR spectrum of a uracil derivative will show characteristic absorption bands for the C=O, N-H, and C-H bonds. asianpubs.orgfrontiersin.org The presence or absence of these bands can confirm the successful introduction or modification of functional groups during a synthesis. ijaers.com
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined elemental composition is compared with the calculated values for the proposed structure to confirm its empirical formula.
The combination of these characterization techniques provides a comprehensive picture of the structure of novel this compound derivatives, ensuring their identity and purity before further biological evaluation.
Mechanisms of Action and Molecular Interaction Studies
Cellular and Subcellular Targets of 5-(p-Hydroxybenzyl)-uracil
The biological activity of this compound stems from its interaction with specific cellular components. As a derivative of uracil (B121893), a fundamental component of nucleic acids, its primary sphere of influence involves processes related to DNA and RNA metabolism. The molecule's structure, featuring both a pyrimidine (B1678525) ring capable of hydrogen bonding and a benzyl (B1604629) group, allows for diverse interactions within the cellular environment.
While specific protein binding partners for this compound are not extensively documented, the activities of structurally similar uracil derivatives provide strong indications of potential targets. The uracil moiety is recognized by numerous enzymes involved in nucleoside and nucleotide metabolism.
One of the most relevant identified targets for a closely related compound, 6-(p-hydroxyphenylazo)uracil (HPUra), is the bacterial DNA polymerase III α subunit (PolIII). nih.gov This enzyme is essential for DNA replication. nih.gov The AU (anilinouracil) class of inhibitors, which includes HPUra, typically features a uracil-containing domain that binds to the DNA template and an aryl group that confers selectivity and affinity for the PolC homolog of the polymerase, which is found in Gram-positive bacteria. nih.gov Uracil derivatives in general possess ample NH and OH groups that can act as hydrogen-bond donors, along with carbonyl groups that are H-bond acceptors, facilitating stable binding within the active sites of target proteins. nih.gov For instance, other uracil-based inhibitors have been shown to target the HIV-1 capsid protein, where they form crucial hydrogen bonds with amino acid residues in key functional pockets. nih.gov
The primary mechanism of action for many uracil analogs involves the disruption of nucleic acid synthesis and metabolism. nih.govwikipedia.org These compounds can act as antimetabolites, interfering with the synthesis of DNA and RNA. wikipedia.orgmdpi.com
Inhibition of DNA Polymerase: As noted, the related compound 6-(p-hydroxyphenylazo)uracil is a known inhibitor of the DNA polymerase III enzyme in Gram-positive bacteria. nih.gov This inhibition directly halts the process of DNA replication. nih.gov The inhibitor's uracil component is thought to bind to cytosine bases in the DNA template, while the aryl side chain interacts with the enzyme itself, determining its specificity. nih.gov
Disruption of Pyrimidine Biosynthesis: The introduction of exogenous uracil derivatives can disrupt the delicate balance of the pyrimidine biosynthesis pathway. The synthesis of thymidylate (TMP), a crucial component of DNA, from deoxyuridylate (dUMP) is a critical metabolic step. nih.gov The presence of uracil analogs can induce "thymidylate stress," which is associated with an increased incorporation of uracil into DNA in place of thymine. nih.gov While cells possess repair mechanisms, such as base excision repair (BER) initiated by uracil DNA glycosylases, to remove genomic uracil, this process can itself be problematic under conditions of thymidylate stress, potentially leading to DNA strand breaks if not repaired efficiently. nih.gov
The oxidation of 5-methylcytosine (B146107) in DNA can also lead to the formation of 5-hydroxymethyluracil (B14597) (5hmU), a form of DNA damage. nih.gov Though structurally distinct from this compound, the cellular response to 5hmU highlights the robust enzymatic machinery, including specific DNA glycosylases, that exists to remove unusual uracil forms from DNA to prevent mutations. nih.gov
Direct evidence linking this compound to specific signaling pathways is limited; however, its known interference with fundamental cellular processes like DNA replication allows for logical inferences about its downstream effects.
The integrity of the genome is constantly monitored by complex signaling networks. When DNA damage occurs, or when DNA replication is stalled—a likely consequence of polymerase inhibition—cells activate the DNA Damage Response (DDR) pathway. This cascade involves the activation of sensor proteins and kinases such as ATM (Ataxia-Telangiectasia Mutated) and p53, which in turn orchestrate a variety of cellular outcomes, including cell cycle arrest, activation of DNA repair machinery, or, if the damage is too severe, apoptosis (programmed cell death). researchgate.net
Furthermore, some uracil derivatives, particularly when complexed with metals, have been shown to generate Reactive Oxygen Species (ROS). acs.org ROS are key signaling molecules involved in a vast array of cellular processes, and their overproduction can lead to oxidative stress, which itself can trigger signaling pathways related to inflammation and cell death. acs.org The activation of complex signaling networks is a recognized feature of cancer cell invasion, involving pathways regulated by small GTPases like Rac and Rho, and phosphoinositide 3-kinase (PI3K). physiology.org
Biophysical Characterization of Binding Events
Understanding the precise mechanism of action of a compound requires a quantitative and structural description of its interaction with its molecular target. Biophysical methods provide these crucial insights.
The efficacy of a drug is not solely determined by how tightly it binds to its target (thermodynamics) but also by how long it remains bound (kinetics). nih.govibmc.msk.ru Key parameters include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. ibmc.msk.ru The residence time of a drug on its target, which is inversely related to k_off, is increasingly recognized as a critical factor for in vivo efficacy. ibmc.msk.ru
Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding, provide a deeper understanding of the forces driving the interaction. These values can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.gov
| Parameter | Description | Value for this compound | Method |
| K_D (Dissociation Constant) | Measures binding affinity; lower values indicate tighter binding. | Data Not Available | SPR, ITC |
| k_on (Association Rate) | Rate at which the ligand binds to the target. | Data Not Available | SPR |
| k_off (Dissociation Rate) | Rate at which the ligand-target complex dissociates. | Data Not Available | SPR |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding. | Data Not Available | ITC |
| ΔH (Enthalpy Change) | The heat released or absorbed during binding, indicating changes in bonding. | Data Not Available | ITC |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Data Not Available | ITC |
This interactive table is for illustrative purposes, as specific experimental values for this compound are not currently published.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govlibretexts.org This information reveals the precise orientation of the ligand within the protein's binding site and identifies the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. nih.gov
Currently, there are no publicly available X-ray crystal structures of this compound bound to a protein target. However, the structural analysis of other uracil derivatives in complex with their targets provides a clear blueprint for the types of interactions that could be expected. For example, the crystal structure of the anticancer drug 5-Fluorouracil (B62378) (5-FU) bound to human uridine (B1682114) phosphorylase reveals a detailed network of interactions.
The binding of 5-FU to uridine phosphorylase is stabilized by a series of hydrogen bonds with specific amino acid residues in the active site. mdpi.com The fluorine atom of 5-FU also forms a hydrogen bond and is surrounded by a cluster of hydrophobic residues. mdpi.com This detailed structural knowledge is invaluable for the rational design of new, more potent, and selective inhibitors. mdpi.com
| Interacting Residue (Human Uridine Phosphorylase) | Interaction Type with 5-Fluorouracil |
| T141, Q217, R219 | Hydrogen Bond Network |
| R94 | Water-mediated Hydrogen Bond |
| G143 | Hydrogen Bond (with Fluorine) |
| L272, L273, I281 | Hydrophobic Enclosure |
This interactive table shows the binding interactions for the related compound 5-Fluorouracil with its target, illustrating the type of data obtained from X-ray crystallography. Adapted from structural data. mdpi.com
Modulation of Biological Processes
The chemical compound this compound and its structural analogs, belonging to the broader class of 5-substituted uracils, have been the subject of various studies to elucidate their interactions with and modulation of fundamental biological processes. Research into these molecules has revealed their potential to influence cellular functions through mechanisms that include the regulation of gene expression and the alteration of cellular homeostasis. These activities underscore the potential of this class of compounds as modulators of cellular behavior.
Regulation of Gene Expression
Derivatives of 5-substituted uracils have demonstrated the capacity to modulate gene expression, a key process in cellular function and differentiation. While direct studies on this compound are limited, research on closely related compounds provides significant insights into these regulatory activities.
One notable area of investigation involves the induction of cellular differentiation, a process intrinsically linked to changes in gene expression patterns. For instance, certain C(5) modified uracil derivatives have been shown to induce erythroid differentiation in human chronic myelogenous leukemia K562 cells. nih.gov This process is characterized by the differential expression of genes involved in the erythroid program. Specifically, treatment with these compounds has been observed to increase the messenger RNA (mRNA) levels of glycophorin A and the transferrin receptor. nih.gov Furthermore, a significant accumulation of α-globin and γ-globin mRNA has been reported in K562 cells following treatment with specific 5-substituted uracil derivatives, indicating a direct impact on the expression of these key globin genes. nih.gov
The regulation of gene expression can occur at multiple levels, including transcriptional initiation, RNA processing, and post-translational modifications. wikipedia.org The ability of 5-substituted uracils to influence the expression of specific genes, such as those involved in erythroid differentiation, suggests that these compounds may interact with cellular pathways that control these regulatory steps. The precise mechanisms by which this compound might exert such effects remain an area for further investigation, but the activities of its analogs point towards a potential role in modulating the transcription of specific gene sets.
Table 1: Effect of a 5-Substituted Uracil Derivative (Compound 9) on Gene Expression in K562 Cells
| Gene | Change in mRNA Levels | Cell Line | Reference |
| α-globin | Increased | K562 | nih.gov |
| γ-globin | Increased | K562 | nih.gov |
| Glycophorin A | Increased | K562 | nih.gov |
| Transferrin Receptor | Increased | K562 | nih.gov |
Alteration of Cellular Homeostasis
Cellular homeostasis, the maintenance of a stable internal environment, is critical for cell survival and function. The introduction of exogenous compounds can disrupt this balance, leading to various cellular responses. Derivatives of 5-benzyluracil (B1204335) have been shown to impact cellular homeostasis through several mechanisms, primarily related to their effects on cell proliferation and viability.
A key mechanism through which these compounds can alter cellular homeostasis is the inhibition of essential enzymes. For example, the 5′-monophosphates of certain 5-phenyluracil (B95959) nucleoside derivatives have been identified as potent inhibitors of thymidylate synthase. tandfonline.com This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of thymidylate synthase disrupts the supply of building blocks for DNA synthesis, thereby impeding cell proliferation and altering the normal homeostatic state of rapidly dividing cells. tandfonline.com
Furthermore, studies on the cytotoxicity of 5-arylaminouracil derivatives have demonstrated their potential to induce dose-dependent toxic effects in certain cancer cell lines. rjpbr.com For instance, 5-(4-isopropylphenylamine)uracil and 5-(4-tert-butylphenylamine)uracil exhibited significant toxicity against a glioblastoma multiforme cell line, with IC50 values of 9 μM and 2.3 μM, respectively. rjpbr.com Such cytotoxic effects represent a profound alteration of cellular homeostasis, ultimately leading to cell death. While not all 5-substituted uracils display significant toxicity, these findings highlight the potential for this class of compounds to disrupt cellular equilibrium, particularly in cancer cells. rjpbr.com
The biological activities of 5-benzyluracil and its derivatives, including enzyme inhibition and antiproliferative effects, suggest that these compounds can significantly impact cellular homeostasis. ontosight.ai Although direct data on this compound is not extensively available, the established activities of its close analogs provide a strong indication of its potential to modulate this fundamental aspect of cell biology.
Table 2: Cytotoxic Activity of Selected 5-Arylaminouracil Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 | 9 | rjpbr.com |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 | 2.3 | rjpbr.com |
Structure Activity Relationship Sar and Computational Investigations
Systematic Exploration of Structural Variations and Their Biological Impact
The development of uracil (B121893) derivatives as bioactive agents often involves modifying substituents at the N1, N3, C5, and C6 positions of the pyrimidine (B1678525) ring. researchgate.net These modifications aim to enhance pharmacological and pharmacokinetic properties, including bioactivity, selectivity, and metabolic stability. researchgate.net
The benzyl (B1604629) portion of the molecule is a critical site for modification to alter biological efficacy. Studies on related pyrimidine derivatives have shown that substitutions on the phenyl ring significantly impact activity. For instance, the introduction of a methoxy (B1213986) (-OCH₃) group at the para position and a hydroxyl (-OH) group at the ortho position of the phenyl ring resulted in potent antibacterial activity. nih.gov In a different series of uracil-appended benzylic amines, various substitutions on a salicylaldehyde (B1680747) moiety, which was then linked to the uracil structure, were evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes and acetylcholinesterase (AChE). Within this series, a compound featuring a bromo-substitution on the hydroxybenzyl ring was identified as the most effective inhibitor of the cytosolic hCA I isozyme.
Table 1: Effect of Benzyl Moiety Substitutions on Biological Activity
| Substitution | Position | Observed Effect | Target | Reference |
|---|---|---|---|---|
| Methoxy | para | Potent activity | Bacteria | nih.gov |
| Hydroxyl | ortho | Potent activity | Bacteria | nih.gov |
| Bromo | para (relative to hydroxyl) | Best inhibitor in series | hCA I |
The uracil ring itself presents multiple positions for chemical modification, a strategy widely used to create derivatives with improved therapeutic potential. japsonline.com For years, researchers have made substitutions at the N1, N3, C5, and C6 positions to explore their chemotherapeutic potential. japsonline.com
Key findings include:
N1-Position : The N1 position of the uracil ring is frequently targeted for substitution. For example, attaching various aromatic methyl groups at this position has been explored in the development of anti-HIV-1 agents. nih.gov
N3-Position : The N3 position is also a common site for modification. In many studies, a 3,5-dimethylbenzyl group is attached at this position to serve as a key structural component for anti-HIV activity. nih.govnih.gov
C5-Position : The C5 position is crucial for activity. The well-known anticancer drug 5-fluorouracil (B62378) highlights the impact of substitution at this site. researchgate.netjapsonline.com The introduction of a fluorine atom can significantly alter the molecule's biological properties. ontosight.ai Other modifications, such as protecting the hydroxyl group on a 5-(hydroxymethyl)uracil with photocleavable groups, have also been investigated. rsc.org
C6-Position : The C6 position has been shown to be important for antiviral activity. In a series of 1-benzyl-3-(3,5-dimethylbenzyl)uracil analogues, replacement of a 6-chloro group with either a 6-azido (-N₃) or a 6-amino (-NH₂) group resulted in compounds with highly potent and selective anti-HIV-1 activity. nih.gov Further studies confirmed that a 6-amino group could form a critical hydrogen bond with the amide group of HIV-1 reverse transcriptase, explaining its potent inhibitory effect. nih.govnih.gov
Table 2: Impact of Uracil Ring Modifications on Anti-HIV-1 Activity
| Position | Original Group | New Group | Result | Reference |
|---|---|---|---|---|
| C6 | Chloro | Azido | Highly potent activity (EC₅₀ = 0.067 µM) | nih.gov |
In Silico Modeling and Simulation Approaches
Computational chemistry provides powerful tools for understanding the molecular basis of a drug's action, saving time and resources in the drug discovery process. cresset-group.comfrontiersin.org These methods allow for the detailed analysis of protein-ligand interactions and the dynamic behavior of molecules. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method helps to understand the mechanism of action and the key interactions, like hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov
For uracil derivatives, docking studies have been instrumental:
AChE Inhibition : Docking simulations of uracil-appended benzylic amines into the active site of acetylcholinesterase revealed key hydrogen bonding and π-π interactions between the ligand and amino acid residues, providing a detailed understanding of their inhibitory mechanism.
Anti-HIV Activity : Molecular modeling of potent anti-HIV uracil derivatives showed the major interactions between the inhibitor and HIV-1 reverse transcriptase. nih.gov These studies can be crucial for the further development of this class of compounds. nih.gov
General Drug Design : By predicting the binding mode and energy, docking helps in screening large databases of compounds and in the rational design of new derivatives with potentially higher activity. frontiersin.orgmdpi.com
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's movement over time. cresset-group.com MD simulations are used to assess the stability of protein-ligand complexes and to analyze the different conformations that the molecules can adopt. cresset-group.comoncotarget.com
Key applications of MD simulations include:
Conformational Flexibility : MD simulations can reveal the conformational flexibility of both the ligand and the target protein, which is essential for understanding the binding process. nih.gov
Stability Assessment : The stability of a docked compound within a binding site can be evaluated through MD simulations. For example, simulations have been used to confirm that uracil-based inhibitors form stable interactions within the active sites of their target enzymes. The root mean square deviation (RMSD) of the atoms over the simulation time is often used to gauge the stability of the complex. oncotarget.commdpi.com
Energy Landscape Mapping : These simulations help to map the energy landscape of a system, identifying low-energy, stable conformational states that are likely to be biologically relevant. cresset-group.com This provides deeper insight into peptide and protein conformations that can be exploited in drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are crucial in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For uracil derivatives, including 5-(p-Hydroxybenzyl)-uracil, QSAR studies help in understanding the structural requirements for their biological activities, such as anticancer and antiviral effects.
Data-driven machine learning QSAR models have been developed for pyrimidine and uracil derivatives to predict their antiproliferative activity. mdpi.com These models are built using datasets of compounds collected from databases like ChEMBL and employ various molecular descriptors to quantify the chemical features of the molecules. mdpi.com For instance, a QSAR model was developed for a diverse set of pyrimidine and uracil-based compounds to predict their activity against cervical cancer cell lines. mdpi.com The predictive power of these models is rigorously tested through internal and external validation methods. mdpi.com In one study, a QSAR model predicted the activity of a newly synthesized 2,4,5-trisubstituted pyrimidine with high accuracy. mdpi.com
The development of robust QSAR models for uracil derivatives is significant because it accelerates the identification of new, potent compounds. mdpi.com While some QSAR studies on uracil derivatives as HIV-1 antiviral agents exist, there is a recognized need for more comprehensive models that cover a wider chemical space and different biological targets. mdpi.com The ultimate goal is to create predictive tools that can guide the synthesis of novel derivatives with improved therapeutic properties. mdpi.comresearchgate.net
Table 1: Key Concepts in QSAR Development for Uracil Derivatives
| Term | Description | Relevance to this compound |
|---|---|---|
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | Used to build QSAR models that correlate the structure of uracil derivatives with their biological activity. mdpi.com |
| Training Set | A set of compounds with known biological activities used to build the QSAR model. | A diverse set of uracil and pyrimidine derivatives is used to create robust models. mdpi.com |
| Test Set | A set of compounds with known biological activities used to validate the predictive ability of the QSAR model. | Essential for ensuring the model can accurately predict the activity of new compounds. nih.gov |
| Cross-Validation | A statistical method used to assess the predictive performance of a QSAR model. | Techniques like leave-one-out cross-validation are used to ensure the internal validity of the models. nih.gov |
| External Validation | The process of using an independent set of compounds (test set) to assess the predictive accuracy of a QSAR model. | Confirms the model's ability to generalize to new, untested compounds. mdpi.comnih.gov |
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. nih.govresearchgate.net This approach is instrumental in the de novo design of new molecules, including derivatives of this compound, by providing a blueprint for the desired structural characteristics. arxiv.org
The process begins by identifying a set of active molecules and aligning them to deduce a common pharmacophore model. researchgate.net This model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. cambridgemedchemconsulting.com For instance, in the design of non-peptide agonists for the delta-opioid receptor, a pharmacophore model was developed based on the structure of known peptide ligands. nih.gov This model guided the synthesis of new compounds with a piperazine (B1678402) scaffold that mimicked the key pharmacophoric groups, leading to the discovery of potent and selective ligands. nih.gov
Pharmacophore models can be used to screen virtual libraries of compounds to identify those that match the pharmacophoric features and are therefore likely to be active. researchgate.net They also serve as a guide for modifying existing molecules to enhance their activity. nih.gov The integration of pharmacophore modeling with other computational methods, such as molecular docking and machine learning, has further expanded its utility in rational drug design. nih.gov For example, pharmacophore-guided de novo design approaches can generate novel molecular structures with a high probability of binding to a target protein. arxiv.org
Computational Insights into Binding Modes and Interaction Hotspots
Prediction of Key Hydrogen Bonds and Hydrophobic Interactions
Computational methods, particularly molecular docking, are invaluable for predicting how ligands like this compound and its derivatives interact with their biological targets at an atomic level. nih.govnih.gov These methods can identify key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity and specificity. nih.govnih.gov
Hydrogen bonds are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. cambridgemedchemconsulting.com They play a critical role in the recognition and binding of ligands to proteins. mdpi.com For uracil derivatives, the uracil ring itself contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form specific interactions with amino acid residues in the binding pocket of a target protein. nih.gov The hydroxyl group of the p-hydroxybenzyl moiety can also act as both a hydrogen bond donor and acceptor. nih.gov
Hydrophobic interactions occur between nonpolar groups and are a major driving force for ligand binding. nih.gov The benzyl group of this compound is a key hydrophobic feature that can interact with nonpolar amino acid residues such as leucine, isoleucine, and valine in the target's binding site. researchgate.net The optimization of these hydrophobic interactions is often critical for improving the potency of a drug candidate. nih.gov
Molecular docking simulations can predict the precise geometry of these interactions. For example, a study on 5-hydroxymethyluracil (B14597) used computational methods to investigate the hydrogen bonding interactions between the molecule and DNA base pairs. nih.gov Such analyses provide a detailed picture of the binding mode and highlight the "hotspots" of interaction that are most important for ligand recognition. nih.gov
Rationalization of Observed Biological Activities
Computational studies provide a framework for understanding and rationalizing the observed biological activities of compounds like this compound and its analogs. By correlating the predicted binding modes with experimental activity data, researchers can explain why certain structural modifications lead to increased or decreased potency.
For example, the introduction of a 6-amino group in certain uracil derivatives was found to be important for their anti-HIV-1 activity. researchgate.net Computational modeling could reveal that this amino group forms a crucial hydrogen bond with the target enzyme, HIV-1 reverse transcriptase, thereby explaining its significance for activity. researchgate.net Similarly, if a series of analogs with different substituents on the benzyl ring show varying activities, docking studies can often rationalize these differences by showing how the substituents affect the hydrophobic interactions or create steric clashes within the binding pocket.
This rationalization of structure-activity relationships (SAR) is a key aspect of drug design. It allows medicinal chemists to make informed decisions about which new derivatives to synthesize to improve properties like binding affinity and selectivity. The interplay between experimental testing and computational modeling creates a feedback loop that accelerates the discovery of more effective therapeutic agents.
Machine Learning and AI in SAR Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of structure-activity relationship (SAR) prediction. nih.gov These advanced computational tools can analyze large and complex datasets of chemical structures and their biological activities to identify subtle patterns that may not be apparent through traditional QSAR methods. researchgate.net
For uracil and pyrimidine derivatives, ML-based QSAR models have been developed to predict their antiproliferative activities. mdpi.com These models often utilize algorithms like random forests, support vector machines, and artificial neural networks. researchgate.net A key advantage of ML is its ability to handle high-dimensional data and learn complex, non-linear relationships between molecular features and biological outcomes. nih.gov
ML models are trained on datasets of known compounds and their activities, and their predictive performance is rigorously evaluated. mdpi.comresearchgate.net Once validated, these models can be used to screen large virtual libraries of compounds to identify promising new candidates for synthesis and testing. mdpi.com This approach can significantly reduce the time and cost associated with drug discovery.
Therapeutic Potential and Drug Development Prospects of 5 P Hydroxybenzyl Uracil Derivatives
Preclinical Efficacy and Lead Optimization
Derivatives of 5-(p-Hydroxybenzyl)-uracil have emerged as a versatile scaffold in drug discovery, demonstrating a wide spectrum of biological activities in preclinical studies. researchgate.netnih.gov The core structure has been extensively modified at various positions—primarily N(1), N(3), C(5), and C(6) of the pyrimidine (B1678525) ring—to enhance pharmacological properties such as bioactivity, selectivity, and metabolic stability. researchgate.net These modifications aim to optimize the lead compounds for better therapeutic performance and lower toxicity. researchgate.net
Research efforts have focused on synthesizing and evaluating new analogues to establish clear structure-activity relationships (SAR). For instance, in the development of anti-HIV agents, modifications to the N(1) and C(6) positions of the uracil (B121893) ring have been critical. Studies on 1-substituted-3-(3,5-dimethylbenzyl)uracils revealed that the introduction of different functional groups significantly impacts their potency. researchgate.net Similarly, the creation of uracil-thiazolidinone hybrids has been explored to develop dual inhibitors targeting key enzymes in cancer pathways, such as EGFR and BRAF. researchgate.netnih.gov The synthesis of these novel derivatives often involves multi-step processes, including reductive amination, condensation reactions, and alkylation, to produce a diverse library of compounds for biological screening. researchgate.net
In Vitro Validation in Disease Models
The therapeutic potential of this compound derivatives has been validated in a variety of in vitro disease models, showcasing their activity against cancers, viruses, and other pathological conditions.
In oncology, numerous derivatives have demonstrated significant antiproliferative effects. For example, a series of uracil-containing thiazolidinone hybrids was tested against four human cancer cell lines, with several compounds showing potent activity, with GI50 values ranging from 1.10 µM to 1.80 µM. researchgate.netnih.gov One of the most promising compounds, a dual inhibitor of EGFR and BRAFV600E, exhibited IC50 values of 91 nM and 93 nM, respectively. researchgate.netnih.gov Another study synthesized new 5-fluorouracil (B62378) derivatives that induced differentiation in human rhabdomyosarcoma cells at micromolar concentrations. researchgate.net
In the context of viral infections, these compounds have shown potent inhibitory effects. A series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracils were evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov Several compounds in this series, particularly 6-amino derivatives, displayed excellent anti-HIV-1 activity, with EC50 values as low as 0.010 µM. researchgate.netnih.gov Other derivatives have shown promise against human adenoviruses, with compounds like 1-[4-(phenoxy)benzyl]-5-(morpholino) uracil effectively inhibiting viral replication. nih.gov The antiviral spectrum of uracil derivatives also includes activity against herpes family viruses and Epstein-Barr virus (EBV). nih.govmdpi.com
Furthermore, certain uracil-appended benzylic amines have been identified as effective inhibitors of enzymes linked to neurodegenerative diseases, such as acetylcholinesterase (AChE), with Ki values in the nanomolar range.
Combination Therapies and Synergistic Effects
The potential for this compound derivatives to work in concert with existing therapies is a promising area of research. Combining these novel agents with standard chemotherapeutics or other targeted drugs can lead to synergistic effects, potentially enhancing treatment efficacy and overcoming resistance. nih.gov
In pediatric solid tumors, for instance, targeting specific DNA repair pathways has shown promise. nih.gov Preclinical studies have demonstrated that combining DNA damage response (DDR) inhibitors can have synergistic effects with conventional chemotherapy. nih.govmdpi.com For example, treatment with the ATR inhibitor AZD6738, which targets a dependency in certain tumor cells, showed a potentiated anti-tumor effect when combined with cisplatin (B142131) in models of human neuroblastoma and medulloblastoma. nih.gov This suggests that uracil derivatives designed to target similar pathways could also enhance the efficacy of DNA-damaging agents like cisplatin.
The strategy of combining 5-fluorouracil (5-FU), a related and widely used antimetabolite, with other agents is well-established and provides a blueprint for its derivatives. nih.govresearchgate.net For example, combining 5-FU with curcumin, a natural compound, has been shown to induce potent apoptosis and inhibit growth in resistant cancer cell lines. researchgate.net These findings support the rationale for exploring combination regimens involving novel this compound derivatives to achieve improved therapeutic outcomes.
Strategies for Overcoming Drug Resistance
A significant challenge in modern medicine, particularly in oncology and infectious disease, is the development of drug resistance. nih.gov Uracil derivatives are being investigated not only as direct therapeutic agents but also for their potential to circumvent or reverse resistance mechanisms. researchgate.net
Targeting DNA Repair Pathways in Chemotherapy Resistance
Many cancers develop resistance to chemotherapy by upregulating their DNA damage repair (DDR) capabilities. nih.gov This allows them to survive the DNA-damaging effects of many cytotoxic drugs. Consequently, targeting the DDR apparatus has become a key strategy for sensitizing resistant tumors to treatment. mdpi.comnorthwestern.edu
Cancers with specific DDR deficiencies often become highly dependent on alternative, compensatory repair pathways for survival—a concept known as synthetic lethality. nih.govmdpi.com For example, tumor cells expressing the protein PGBD5 become dependent on a specific DNA repair pathway, and inhibiting this pathway with targeted drugs leads to cell death. nih.gov Uracil and its analogues, such as 5-fluorouracil (5-FU), function as antimetabolites that interfere with DNA synthesis, causing damage that must be repaired. nih.govresearchgate.net The compound 6-(p-hydroxyphenylazo)-uracil has been shown to selectively inhibit bacterial DNA replication. nih.gov By designing novel this compound derivatives that specifically inhibit key components of DDR pathways, it may be possible to block the cell's ability to repair chemotherapy-induced damage, thereby restoring sensitivity to treatment. This approach is being actively explored for pediatric solid tumors and other malignancies. nih.govnih.gov
Development of Resistance-Breaking Agents
The structural versatility of the uracil scaffold allows for the design of derivatives specifically aimed at overcoming known resistance mechanisms. The emergence of drug-resistant viral strains and cancers necessitates the creation of new agents that act on different targets or through novel mechanisms. nih.gov
In the field of HIV treatment, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of drugs, but their effectiveness can be compromised by mutations in the reverse transcriptase enzyme. Research into 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives has led to the identification of compounds with high potency against wild-type HIV-1. researchgate.net Notably, the excellent activity of compounds like 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil has established a foundation for further investigation into their effectiveness against drug-resistant HIV mutants. nih.gov This highlights the potential of this class of compounds to serve as next-generation agents capable of breaking through existing resistance barriers.
Potential Applications in Specific Disease Contexts
The diverse biological activities of this compound derivatives translate into a broad range of potential therapeutic applications across various diseases.
Oncology : These compounds have shown significant promise as anticancer agents. researchgate.net Derivatives have demonstrated antiproliferative activity against a variety of solid tumors, including breast, colon, and rhabdomyosarcoma. researchgate.netresearchgate.netresearchgate.net Their mechanisms often involve the inhibition of critical cancer-related enzymes like EGFR and BRAF or interference with DNA synthesis. researchgate.netnih.gov They are being investigated as monotherapies and in combination with other chemotherapeutics, particularly for pediatric solid tumors like neuroblastoma and medulloblastoma. nih.gov
Viral Infections : A primary application is in the treatment of viral diseases. Numerous derivatives have been synthesized and tested as inhibitors of HIV-1, with some showing high potency and selectivity as non-nucleoside reverse transcriptase inhibitors. nih.govresearchgate.net Research has also confirmed their activity against other DNA and RNA viruses, including human adenoviruses, Epstein-Barr virus (EBV), and herpes viruses. nih.govnih.govmdpi.com The development of these agents is partly driven by the urgent need to combat drug-resistant viral strains. nih.gov
Neurodegenerative Diseases : Certain uracil derivatives have been designed to target enzymes implicated in neurological disorders. Uracil-appended benzylic amines have been shown to be effective in vitro inhibitors of acetylcholinesterase (AChE), an enzyme that is a key target in the management of Alzheimer's disease.
Bacterial Infections : The uracil scaffold has also been a basis for developing agents with antibacterial properties. For example, 6-(p-hydroxyphenylazo)-uracil selectively inhibits DNA replication in Bacillus subtilis, and other derivatives like 6-methyl-2-thiouracil exhibit bacteriostatic properties. researchgate.netnih.gov
Table of Mentioned Compounds
Oncological Therapeutics, including Drug-Resistant Cancers
Uracil derivatives have long been a staple in oncology, with 5-fluorouracil (5-FU) being a widely used chemotherapeutic agent for various solid tumors. researchgate.netnih.gov However, its efficacy is often hampered by severe side effects and the development of drug resistance. nih.govtbzmed.ac.ir Research into novel uracil derivatives, including those related to this compound, aims to overcome these limitations by enhancing tumor selectivity and combating resistance mechanisms.
Derivatives of uracil are being designed to exhibit potent antiproliferative activity. For instance, novel thiazolidinone/uracil hybrids have shown promising activity against several cancer cell lines, with GI₅₀ values in the low micromolar range. nih.gov Some of these compounds act as dual inhibitors of key signaling proteins like EGFR and BRAFV600E, which are often implicated in cancer progression and resistance. nih.gov The strategy of modifying the uracil ring at various positions, particularly C(5) and C(6), as well as N(1) and N(3), has been a fruitful approach in developing derivatives with enhanced anticancer properties. researchgate.net
The challenge of drug resistance is a major focus in the development of new oncological therapeutics. mdpi.com Resistance to standard drugs like 5-FU can occur through various mechanisms, including alterations in drug metabolism and target enzymes. tbzmed.ac.ir The development of new uracil-based compounds aims to circumvent these issues. For example, some N-phenyl substituted pyrrolopyrimidine derivatives have demonstrated efficacy in in-vivo models of melanoma. sciensage.info The exploration of hydroxyl-benzohydroxamic acid derivatives, which inhibit ribonucleotide reductase, another key cancer target, showcases a parallel strategy that could potentially be integrated with uracil-based scaffolds. mdpi.com The goal is to create compounds that are effective not only against primary tumors but also against cells that have acquired resistance to first-line therapies. dovepress.comiiarjournals.org
Table 1: Antiproliferative Activity of Selected Thiazolidinone/Uracil Derivatives nih.gov
| Compound | GI₅₀ (µM) vs. NCI-60 Cell Line Panel (Average) | Most Potent Activity (Cell Line) | GI₅₀ (µM) (Most Potent) |
| 3c | 1.10 - 1.80 | Not Specified | Not Specified |
| 5b | 1.10 - 1.80 | Not Specified | Not Specified |
| 5c | 1.10 - 1.80 | Not Specified | Not Specified |
| 5h | 1.10 - 1.80 | Not Specified | Not Specified |
| 5i | 1.10 - 1.80 | Not Specified | Not Specified |
| 5j | 1.10 - 1.80 | Not Specified | Not Specified |
Novel Antimicrobial and Antiviral Agents
The structural versatility of uracil derivatives makes them promising candidates for the development of novel antimicrobial and antiviral agents. researchgate.netnih.gov The emergence of drug-resistant pathogens necessitates the continuous search for new therapeutic options, and uracil-based compounds have shown potential in this arena. mdpi.combiorxiv.org
In the context of antiviral research, uracil derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. researchgate.net For example, a series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil derivatives demonstrated good to moderate anti-HIV-1 activity. nih.gov Specifically, 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil showed excellent potency with an EC₅₀ of 0.010 µM and a high selectivity index, making it a strong candidate for further investigation against drug-resistant HIV mutants. researchgate.netnih.gov Other research has focused on uracil analogs against the Varicella-Zoster Virus (VZV), where compounds like L-BHDU, a uracil analog, were found to be effective in both cell culture and animal models. suny.edu
The antimicrobial potential of uracil derivatives extends to antibacterial agents. While direct studies on this compound are limited, related structures have shown activity. For instance, 6(p-hydroxyphenylazo)-uracil was found to be a selective inhibitor of DNA replication in a staphylococcal bacteriophage, indicating a potential mechanism for antibacterial action. nih.gov Furthermore, various thiourea (B124793) derivatives of uracil have demonstrated antibacterial and antifungal properties. nih.gov The general strategy involves modifying the uracil scaffold to interfere with essential microbial pathways, offering a broad spectrum of potential applications against infectious diseases. dovepress.commjima.org
Table 2: Anti-HIV-1 Activity of Selected 6-amino-3-(3,5-dimethylbenzyl)uracil Derivatives researchgate.net
| Compound | N¹ Substituent | EC₅₀ (µM) | Selectivity Index (SI) |
| 6c | 2,6-difluorobenzyl | 0.042 | >238 |
| 6d | 4-fluorobenzyl | 0.037 | >270 |
| 6g | (2-furanyl)methyl | 0.038 | >263 |
| 7a | 4-aminobenzyl | 0.010 | >1923 |
| 12 | 4-hydroxybenzyl | 0.043 | >233 |
Neurological Disorders (based on related research)
While direct research linking this compound to neurological disorders is not extensive, studies on its structural components and related molecules suggest a potential therapeutic avenue. researchgate.netbrainfacts.orgdrugbank.com The p-hydroxybenzyl group, in particular, is a key component of compounds that have shown neuroprotective effects.
4-hydroxybenzyl alcohol (HBA), which constitutes part of the target molecule's structure, is the primary active metabolite of gastrodin (B1674634), a compound isolated from the orchid Gastrodia elata. researchgate.net Research has shown that HBA can prevent neuronal cell death in the hippocampus following global ischemia. researchgate.net Its neuroprotective effects are attributed to the inhibition of oxidative stress and excitotoxicity. researchgate.net Given that gastrodin itself is used in traditional medicine for neurological conditions like headaches and seizures, the potential for its active metabolite, HBA, and by extension, HBA-containing compounds, is significant. researchgate.net
Furthermore, other uracil derivatives have been investigated for their role in neurological pathways. For example, uracil-appended benzylic amines have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Certain derivatives in this class exhibited potent AChE inhibition in the low nanomolar range. This line of research suggests that combining a uracil scaffold with a benzylic amine structure could lead to effective agents for neurodegenerative diseases.
Prodrug Design and Delivery System Considerations
To enhance the therapeutic efficacy and minimize the side effects of potent molecules like uracil derivatives, prodrug design and advanced drug delivery systems are critical considerations. nih.govnih.gov The challenges associated with conventional chemotherapy, such as the toxicity of 5-fluorouracil (5-FU), have driven extensive research into these strategies. nih.govnih.gov
A prodrug is an inactive or less active molecule that is converted into the active drug within the body. science.gov This approach can improve oral bioavailability, increase stability, and enable targeted drug release. For 5-FU, several prodrugs like tegafur, capecitabine, and doxifluridine (B1684386) have been clinically successful. nih.govnih.gov A modern approach involves creating prodrugs that are activated by specific conditions within the tumor microenvironment, such as high levels of reactive oxygen species (ROS). nih.gov For instance, arylboronate-based 5-FU prodrugs have been designed to selectively release the active drug in cancer cells, which have higher ROS levels than normal cells, thereby improving tumor selectivity. nih.gov Another strategy is the mutual prodrug approach, where two synergistic drugs, such as 5-FU and its metabolic modulator 5-ethynyluracil, are combined into a single entity. clinicalschizophrenia.net
Advanced drug delivery systems, particularly those based on nanotechnology, offer another powerful tool to improve treatment outcomes. nih.govmdpi.com Liposomes, which are lipid-based nanoparticles, can encapsulate drugs, protecting them from premature degradation and altering their pharmacokinetic profile. jdermis.com Nanoparticles can be designed for passive or active targeting. Passive targeting relies on the enhanced permeability and retention (EPR) effect in tumors, while active targeting involves attaching ligands to the nanoparticle surface that bind to specific receptors on cancer cells. nih.gov For uracil-based drugs, pH-sensitive chitosan (B1678972) nanoparticles have been explored for the controlled release of 5-FU in the acidic tumor environment. researchgate.net These advanced systems hold the promise of delivering therapeutic agents like this compound derivatives directly to the site of action, maximizing their impact while minimizing systemic exposure. frontiersin.org
Challenges and Future Directions in Clinical Translation
The journey of a promising compound from the laboratory to clinical use is a long, complex, and resource-intensive process fraught with challenges. nih.govarxiv.org For derivatives of this compound, the path to becoming an approved therapeutic would involve navigating numerous hurdles in preclinical and clinical development.
A primary challenge is demonstrating a significant improvement in the risk-benefit profile over existing therapies. This requires extensive preclinical testing to establish efficacy and a preliminary safety profile. Subsequently, multi-phase clinical trials are needed to confirm safety and efficacy in humans. nih.gov For novel drug delivery systems, such as nanoparticles, additional challenges arise, including issues of large-scale manufacturing, quality control, long-term stability, and potential immunogenicity. mdpi.com
Future directions in drug development are focused on overcoming these challenges through innovation. The rise of personalized medicine, driven by advances in genomics and other 'omics' technologies, aims to tailor treatments to individual patient profiles, potentially increasing efficacy and reducing adverse effects. arxiv.org Artificial intelligence and machine learning are also being increasingly integrated into drug discovery and development to predict compound activity, optimize drug design, and streamline clinical trials. mdpi.com For RNA-based therapeutics, a field that shares some conceptual similarities with nucleoside analog development, overcoming delivery barriers to target specific tissues beyond the liver remains a key focus. mdpi.com The continued evolution of drug delivery technologies, coupled with a deeper understanding of disease biology, will be crucial for successfully translating the therapeutic potential of compounds like this compound derivatives into effective clinical treatments. nih.gov
Advanced Research Directions and Future Outlook
Exploration of Novel Bioactivities and Polypharmacology
While initial research has established key bioactivities for 5-(p-Hydroxybenzyl)-uracil, the full extent of its pharmacological profile remains an active area of investigation. The principle of polypharmacology—where a single molecule interacts with multiple cellular targets—is central to this exploration. Future studies will likely focus on uncovering novel therapeutic applications by screening the compound and its synthetic analogs against a broad array of biological targets. This could unveil previously unknown anti-inflammatory, antioxidant, or neuroprotective properties. High-throughput screening (HTS) technologies combined with advanced cellular and biochemical assays are instrumental in this discovery process, enabling the rapid identification of new protein interactions and pathway modulations. The ultimate goal is to construct a comprehensive pharmacological map, which could open avenues for repurposing this compound for entirely new disease indications.
Table 1: Potential Areas for Novel Bioactivity Exploration
| Potential Bioactivity | Rationale and Research Approach | Potential Therapeutic Area |
| Neuroprotection | Investigation of effects on neuronal cell survival, oxidative stress, and neuroinflammation in models of neurodegenerative diseases. | Alzheimer's Disease, Parkinson's Disease |
| Anti-inflammatory | Screening for inhibition of key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). | Rheumatoid Arthritis, Inflammatory Bowel Disease |
| Antioxidant | Assessing the ability to scavenge free radicals and upregulate endogenous antioxidant enzymes in cellular stress models. | Cardiovascular Diseases, Aging |
| Antiviral | Evaluating activity against a panel of viruses, particularly those reliant on specific host or viral enzymes that could be potential targets. | Influenza, Herpes Simplex Virus |
Integration with Systems Biology and Omics Data
To achieve a deeper, more holistic understanding of how this compound functions, future research will increasingly integrate systems biology and multi-omics data. Technologies such as metabolomics, proteomics, and transcriptomics provide a system-wide snapshot of the molecular changes induced by the compound within a cell or organism. For instance, metabolomics profiling can precisely map the metabolic pathways altered by this compound, offering critical insights into its mechanism of action and potential off-target effects. By combining these large-scale datasets using computational and bioinformatics tools, researchers can construct detailed models of the compound's interaction networks, identify novel biomarkers for its activity, and predict its effects in different biological contexts with greater accuracy.
Development of Targeted Delivery Systems
A significant hurdle in translating promising compounds into effective therapies is ensuring they reach their intended target in the body in sufficient concentrations without causing widespread systemic effects. To address this, the development of targeted delivery systems for this compound is a critical research frontier. This involves encapsulating the compound within advanced nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These delivery vehicles can be engineered to improve the compound's solubility, stability, and circulation time. Furthermore, their surfaces can be decorated with specific targeting ligands (e.g., antibodies, aptamers, or peptides) that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This strategy promises to enhance therapeutic efficacy at the target site while minimizing exposure to healthy tissues.
Precision Medicine Approaches Utilizing this compound Derivatives
The era of "one-size-fits-all" medicine is evolving towards a more personalized or precision-based approach. This paradigm is particularly relevant for the development of derivatives of this compound. By leveraging genomic and biomarker data, it may become possible to identify patient populations who are most likely to benefit from treatment with a specific derivative. Medicinal chemists can then design and synthesize novel analogs tailored to the unique molecular characteristics of a patient's disease. For example, a derivative could be specifically engineered to inhibit a mutated enzyme found only in a certain subtype of tumor. This requires a synergistic approach, combining molecular diagnostics, computational drug design, and synthetic chemistry to create highly targeted therapies that offer improved outcomes for specific patient groups.
Collaborative Research Opportunities and Translational Pathways
Bringing a compound like this compound from the laboratory to the clinic is a complex, lengthy, and expensive endeavor that necessitates robust collaboration. Future success will depend on building strong translational pathways through strategic partnerships between academic research institutions, government agencies, and the pharmaceutical and biotechnology industries. These collaborations are vital for pooling resources, sharing expertise, and navigating the rigorous demands of preclinical and clinical development. The formation of research consortia and the use of open-data platforms can accelerate discovery and avoid the duplication of efforts. Establishing a clear roadmap—from lead optimization and IND-enabling studies to multi-phase clinical trials and regulatory submission—is essential to ensure that the therapeutic promise of this compound and its derivatives can be successfully translated into approved medicines that benefit public health.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 5-(p-Hydroxybenzyl)-uracil?
Answer:
The compound is typically synthesized via condensation reactions involving p-hydroxybenzyl alcohol derivatives and uracil analogs. For example, refluxing p-hydroxybenzyl alcohol in aqueous or alcoholic solutions under controlled pH and temperature can lead to self-condensation or cross-condensation with uracil precursors. Key steps include:
- Reflux optimization : Adjusting solvent polarity (e.g., H₂O, MeOH, EtOH) and reaction duration to favor p-hydroxybenzyl coupling .
- Protection/deprotection strategies : Using acetyl or silyl groups to protect reactive hydroxyl groups during synthesis, followed by mild alkaline hydrolysis .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and HRMS .
Advanced: How can reaction conditions be optimized to improve stereoselectivity in hydrogermylation or similar coupling reactions for uracil derivatives?
Answer:
Stereochemical control requires precise modulation of catalysts, temperature, and reaction time:
- Catalyst selection : Use radical initiators like ACCN (azobis(cyclohexanecarbonitrile)) to promote regioselective germylation at the uracil C5 position .
- Temperature gradients : Lower temperatures (-78°C) favor Z-isomer formation in hydrogermylation, while higher temperatures (80°C) yield E/Z mixtures .
- Solvent effects : Non-polar solvents (toluene) enhance reaction efficiency compared to polar aprotic solvents .
- Monitoring : Track isomer ratios via H NMR (e.g., vinyl proton coupling constants: J = 13.5–19.0 Hz for E vs. Z isomers) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : Identify aromatic protons (p-hydroxybenzyl: δ 6.8–7.2 ppm; uracil H6: δ 7.5–8.1 ppm) and confirm glycosidic bond formation via anomeric proton signals (δ 5.1–6.3 ppm) .
- Mass spectrometry : HRMS with [M+Na]+ or [M+H]+ peaks (e.g., m/z 537.0899 for a germylated derivative) validates molecular weight .
- Chromatography : UPLC-HRESIMS resolves complex mixtures of dimers/trimers formed during synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Address discrepancies through:
- Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature, cell lines) .
- Structural analogs : Compare activity across derivatives (e.g., 5-fluorouracil vs. 5-formyluracil) to isolate substituent effects .
- Mechanistic studies : Use molecular docking to assess binding affinity to target enzymes (e.g., thymidylate synthase) and validate via enzyme inhibition assays .
Basic: What frameworks are recommended for formulating rigorous research questions on this compound?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome):
- Example : "Does this compound (Intervention) exhibit higher stability in aqueous media (Outcome) compared to 5-fluorouracil (Comparison) for drug delivery applications (Problem)?" .
- Literature review : Use Scopus/PubMed with search terms like "p-hydroxybenzyl-uracil" AND (synthesis OR stability), limiting to peer-reviewed articles (2015–2025) .
Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound?
Answer:
- Molecular dynamics (MD) simulations : Model solubility/logP using software like Schrödinger Suite to assess membrane permeability .
- Density Functional Theory (DFT) : Calculate electron distribution at the C5 position to predict reactivity in biological systems .
- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles based on substituent effects .
Basic: What safety precautions are critical when handling p-hydroxybenzyl derivatives during synthesis?
Answer:
- PPE : Use gloves and goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Store/react in fume hoods to prevent inhalation of volatile byproducts .
- Waste disposal : Follow OSHA HCS standards for organic waste containing aromatic rings .
Advanced: How can isotope labeling (e.g., 13^{13}13C) track the metabolic fate of this compound in vivo?
Answer:
- Synthetic incorporation : Introduce C at the p-hydroxybenzyl methylene group via labeled benzyl alcohol precursors .
- LC-MS/MS analysis : Quantify labeled metabolites in plasma/tissue extracts with MRM (multiple reaction monitoring) .
- Tracer studies : Correlate isotope distribution with enzymatic degradation pathways (e.g., uracil phosphorylase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
